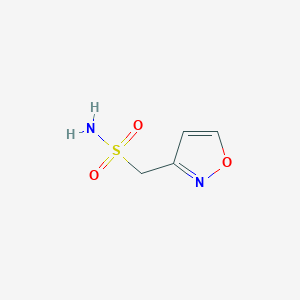

1,2-Oxazol-3-ylmethanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazol-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTFDTGUYMRODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Approaches for the Synthesis of Oxazole (B20620) Core Structures

The 1,2-oxazole, or isoxazole (B147169), ring is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. ias.ac.innih.gov The construction of this five-membered heterocycle, containing adjacent oxygen and nitrogen atoms, can be achieved through a variety of synthetic routes, broadly categorized into classical and modern green methods.

Classical Cyclization Reactions in 1,2-Oxazole Formation

Historically, the synthesis of the 1,2-oxazole ring has been dominated by cyclization reactions that form the core structure from acyclic precursors. One of the most fundamental and widely employed methods is the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine. nih.gov This approach allows for the formation of the isoxazole ring through a condensation reaction followed by cyclization and dehydration.

Another classical and powerful strategy is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.gov This method is highly versatile, as the substituents on both the nitrile oxide and the dipolarophile can be varied to produce a wide range of substituted isoxazoles. The regioselectivity of this reaction is a key consideration and is influenced by the electronic and steric properties of the reacting partners.

Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes represents another significant classical route. nih.govorganic-chemistry.orgnih.govacs.org In this methodology, the oxime is treated with an electrophile, such as iodine monochloride (ICl), which induces cyclization to form a 4-haloisoxazole. nih.govorganic-chemistry.org These halogenated intermediates are valuable for further functionalization through cross-coupling reactions. nih.gov

A summary of these classical approaches is presented in the table below:

Table 1: Classical Synthetic Routes to 1,2-Oxazoles| Reaction Name/Type | Key Reactants | Description | Key Features |

|---|---|---|---|

| From 1,3-Dicarbonyls | 1,3-Diketone, Hydroxylamine | Condensation and cyclization to form the isoxazole ring. | A foundational and straightforward method. |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne/Alkyne | [3+2] cycloaddition reaction to construct the heterocyclic ring. | Highly versatile with potential for regiocontrol. |

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime, Electrophile (e.g., ICl) | Electrophile-induced cyclization to yield 4-haloisoxazoles. | Provides a handle for further derivatization. nih.govorganic-chemistry.org |

| From Propargylamines | Propargylamine | Oxidation to an oxime followed by copper-catalyzed intramolecular cyclization. | A one-pot sequence for the synthesis of substituted isoxazoles. acs.org |

Modern Green Chemistry Strategies for Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2-oxazoles, to develop more environmentally benign and efficient processes. ias.ac.inpreprints.orgnih.govijpsonline.commdpi.com These modern strategies focus on the use of safer solvents (such as water or ionic liquids), alternative energy sources (like microwave and ultrasound irradiation), and catalytic systems to enhance reaction rates and yields while minimizing waste. ias.ac.inpreprints.orgnih.govijpsonline.comnih.gov

Ultrasound-assisted synthesis has emerged as a promising green technique. preprints.org The use of ultrasonic irradiation can significantly accelerate reaction times and improve yields in the synthesis of isoxazole derivatives, often under milder conditions than traditional methods. preprints.org For instance, the synthesis of 3,5-disubstituted isoxazoles has been achieved in a one-pot, three-step process under ultrasound irradiation, demonstrating the efficiency of this approach. preprints.org

Microwave-assisted organic synthesis is another cornerstone of modern green chemistry. nih.govnih.gov This technique utilizes microwave energy to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times and often cleaner reaction profiles with higher yields. nih.gov The synthesis of isoxazole derivatives from chalcones under microwave irradiation is a notable example of this technology's application. nih.gov

The use of green catalysts and solvent systems is also a key aspect of modern oxazole synthesis. ias.ac.innih.gov This includes the use of biodegradable catalysts like pyruvic acid in aqueous media and agro-waste-based catalysts. ias.ac.innih.gov These methods not only reduce the environmental impact but can also simplify the experimental procedure and product purification.

Table 2: Modern Green Synthetic Approaches to 1,2-Oxazoles

| Green Strategy | Description | Advantages |

|---|---|---|

| Ultrasound-Assisted Synthesis | Utilizes ultrasonic waves to promote the reaction. | Reduced reaction times, milder conditions, and improved yields. preprints.org |

| Microwave-Assisted Synthesis | Employs microwave energy for rapid heating. | Significant reduction in reaction times and often higher yields and purity. nih.govnih.gov |

| Green Catalysts and Solvents | Use of biodegradable catalysts and environmentally benign solvents like water. | Reduced environmental impact and simplified reaction work-up. ias.ac.innih.gov |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step to form the product. | High atom economy and operational simplicity. ias.ac.in |

Specific Synthesis of 1,2-Oxazol-3-ylmethanesulfonamide

While general methodologies for isoxazole synthesis are well-established, the specific synthesis of this compound requires a tailored approach that considers the introduction of the methanesulfonamide (B31651) moiety at the 3-position of the isoxazole ring.

Selection and Design of Key Starting Materials

The synthesis of this compound would logically commence with starting materials that either contain the pre-formed methanesulfonamide group or can be readily converted to it. A plausible starting material would be a propargyl sulfonamide. The alkyne functionality provides the necessary three-carbon backbone for the formation of the isoxazole ring.

Alternatively, a starting material containing a nitrile oxide precursor and a terminal alkyne bearing a protected aminomethyl group could be envisioned. This would allow for the formation of the isoxazole ring via a 1,3-dipolar cycloaddition, followed by deprotection and sulfonylation of the amino group.

Reaction Pathways and Optimization for Sulfonamide Moiety Introduction

A likely synthetic route to this compound would involve the cycloaddition of a nitrile oxide with a propargyl sulfonamide. For example, the reaction of formonitrile oxide (generated in situ from formaldoxime) with propargyl methanesulfonamide would directly yield the target compound. The optimization of this reaction would focus on the conditions for nitrile oxide generation and the cycloaddition step to maximize the yield of the desired 3-substituted regioisomer.

Another viable pathway involves the construction of a 3-amino-methyl-1,2-oxazole intermediate, followed by sulfonylation. This could be achieved by reacting an appropriate alkyne with a nitrile oxide precursor, followed by functional group manipulations to introduce the methanesulfonamide group. The sulfonylation step would typically involve the reaction of the amine with methanesulfonyl chloride in the presence of a base.

The introduction of a sulfonamide group onto a heterocyclic ring is a common transformation in medicinal chemistry. ontosight.ainih.govacs.orgresearchgate.netresearchgate.net The choice of sulfonating agent, base, and solvent are critical parameters that need to be optimized to achieve high yields and purity.

Rational Design and Synthesis of this compound Derivatives

The rational design of derivatives of this compound is guided by the desire to modulate the compound's physicochemical and biological properties. nih.govnih.govresearchgate.net This is typically achieved by introducing various substituents at different positions of the isoxazole ring and the sulfonamide moiety.

The synthesis of these derivatives would leverage the synthetic strategies discussed previously. For instance, by starting with substituted nitrile oxides or substituted propargyl sulfonamides, a library of derivatives with diverse functionalities at the 5-position of the isoxazole ring can be generated. Similarly, substitution at the 4-position can be achieved through the use of appropriately substituted precursors or by post-synthetic modification of a 4-halo-isoxazole intermediate.

Furthermore, the sulfonamide nitrogen offers another point for derivatization. N-alkylation or N-arylation of the sulfonamide can be accomplished through standard procedures, providing access to a wider range of analogues with potentially altered properties such as lipophilicity and hydrogen bonding capacity.

The design of these derivatives is often aided by computational modeling and a deep understanding of structure-activity relationships (SAR). nih.gov By systematically exploring the chemical space around the core this compound scaffold, it is possible to fine-tune the molecule's properties for specific applications.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide ontosight.ai |

| Sulfisoxazole researchgate.net |

| Sulfamethoxazole nih.govresearchgate.net |

| Cloxacillin nih.gov |

| Oxacillin nih.gov |

| Valdecoxib nih.govnih.gov |

| Zonisamide nih.govresearchgate.net |

| Linezolid preprints.org |

| Bleomycin preprints.org |

| Disorazole C1 nih.govacs.org |

| E7010 nih.gov |

Strategies for Functionalization of the Oxazole Ring System

One of the most prevalent methods for constructing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. tandfonline.comnih.gov This approach allows for the introduction of various substituents at the 3- and 5-positions of the ring by selecting appropriately substituted starting materials. For instance, a three-component reaction using sulfonyl azides, terminal alkynes, and hydroxyimidoyl chlorides, catalyzed by copper(I) iodide under ultrasonic conditions, provides a direct route to multi-substituted isoxazoles that incorporate a sulfonamide skeleton. tandfonline.comtandfonline.com This method is valued for its efficiency and use of readily available starting materials. tandfonline.com

Another powerful strategy for functionalizing the isoxazole ring involves electrophilic cyclization. The cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an electrophile like iodine monochloride (ICl) yields 4-iodoisoxazoles. nih.gov This 4-iodo intermediate is particularly valuable as it can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide array of substituents at the C4-position of the isoxazole ring. nih.gov This technique enables the synthesis of 3,4,5-trisubstituted isoxazoles and has been successfully scaled up for multi-gram synthesis. nih.gov

The strategic placement of electron-donating or electron-withdrawing groups on the isoxazole ring can significantly alter the electronic properties of the molecule. researchgate.net Structure-activity relationship (SAR) studies often guide the choice of substituents to be introduced. nih.govresearchgate.net For example, modifications to an isoxazole-3-carboxamide (B1603040) scaffold, a structure closely related to the title compound, revealed that introducing specific motifs like aminocyclohexanol can be achieved to explore biological activity. researchgate.netnih.gov

Table 1: Selected Synthetic Methods for Isoxazole Ring Functionalization

| Method | Starting Materials | Key Reagents/Catalysts | Position(s) Functionalized | Reference(s) |

|---|---|---|---|---|

| [3+2] Cycloaddition | Terminal alkynes, Hydroxyimidoyl chlorides, Sulfonyl azides | Copper(I) iodide, Triethylamine (B128534) | 3, 5 | tandfonline.com |

| [3+2] Cycloaddition | Aldehydes, Alkynes, Hydroxylamine | N-Chlorosuccinimide (NCS) | 3, 5 | core.ac.uk |

| Electrophilic Cyclization & Cross-Coupling | 2-Alkyn-1-one O-methyl oximes | ICl, then Palladium catalyst | 4 (and 3, 5 from starting materials) | nih.gov |

Systematic Variation of the Sulfonamide Substitution Pattern

The sulfonamide moiety (-SO₂NHR) is a critical component of the this compound structure, and its derivatization, particularly at the nitrogen atom, is a common strategy for modifying the compound's characteristics. A variety of synthetic methods are available for the N-alkylation and N-arylation of sulfonamides.

N-arylation can be achieved through copper-catalyzed coupling reactions. For instance, the coupling of solid-supported sulfonamides with arylboronic acids, mediated by copper acetate (B1210297) and triethylamine at room temperature, yields N-arylsulfonamides in good to excellent yields. nih.gov Ligand-free, copper-catalyzed N-arylation of sulfonamides has also been reported in water, offering a more environmentally benign approach. organic-chemistry.org More recently, nickel-catalyzed cross-coupling reactions have been developed, enabling the N-arylation of sulfonamides with a broad range of (hetero)aryl chlorides, a transformation previously reliant on palladium catalysis. researchgate.net

These synthetic strategies enable the creation of extensive libraries of N-substituted sulfonamides. For example, a pivotal benzenesulfonyl chloride intermediate can be reacted with a diverse panel of amine or aniline (B41778) derivatives to systematically explore the impact of different N-substituents. acs.org Studies have shown that the nature of the substituent on the sulfonamide nitrogen, from simple alkyl chains to complex heterocyclic systems, can be varied. acs.org The length of an alkyl chain linker between the sulfonamide and another functional group has also been a subject of systematic study to understand its effect on the molecule's conformation and properties. nih.gov

Table 2: Examples of N-Substitution Reactions for Sulfonamides

| Reaction Type | Substrates | Catalyst/Reagent | Product Type | Reference(s) |

|---|---|---|---|---|

| N-Arylation | Sulfonamide, Arylboronic acid | Copper(II) acetate, Triethylamine | N-Arylsulfonamide | nih.govorganic-chemistry.org |

| N-Arylation | Sulfonamide, (Hetero)aryl chloride | Nickel-DalPhos complex | N-(Hetero)arylsulfonamide | researchgate.net |

| N-Alkylation | Sulfonamide, Alcohol | [Ru(p-cymene)Cl₂]₂/dppf | N-Alkylsulfonamide | organic-chemistry.org |

Hybridization Approaches with Complementary Pharmacophores

Molecular hybridization is a rational design strategy that involves covalently linking two or more distinct pharmacophores into a single chemical entity. nih.gov The goal is to create a hybrid molecule with a dual mode of action or synergistic properties that surpass those of the individual components. researchgate.net The this compound scaffold has been utilized as a core structure in the development of such hybrid compounds.

The synthesis of these hybrids typically involves forming a stable linkage, such as an amide or a thiourea (B124793) bond, between the isoxazole sulfonamide core and another biologically active moiety. For example, novel sulfonamide hybrids have been synthesized by combining the isoxazole-sulfonamide unit with pharmacophores like coumarin (B35378) or thiazole. nih.govresearchgate.netresearchgate.net In one reported synthesis, 3-amino-5-methyl isoxazole was used as a starting material to build a more complex hybrid containing a coumarin group, which was then assayed for its properties. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Amino-5-methyl isoxazole |

| 4-Iodoisoxazole |

| 2-Alkyn-1-one O-methyl oxime |

| N-substituted 4-isothiocyanatophenyl sulfonamide |

Advanced Structural Elucidation and Supramolecular Analysis

Spectroscopic Characterization Techniques for Structural Confirmation

Comprehensive spectroscopic analysis is essential for the unambiguous confirmation of a molecule's chemical structure. For 1,2-Oxazol-3-ylmethanesulfonamide, this would involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms within a molecule. A full structural elucidation of this compound would require both ¹H and ¹³C NMR analysis.

¹H NMR: Would be expected to show distinct signals for the protons on the oxazole (B20620) ring and the methylene (B1212753) (-CH₂-) bridge. The chemical shifts and coupling constants of the oxazole protons would confirm their relative positions on the heterocyclic ring.

¹³C NMR: Would identify all four unique carbon environments: the two distinct carbons of the oxazole ring, the methylene carbon, and the carbon atom of the sulfonamide group.

As of now, specific, peer-reviewed NMR spectral data for this compound has not been reported in publicly accessible databases or literature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the key expected absorption bands would include:

Sulfonamide group (SO₂NH₂): Strong, asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide would also be present.

1,2-Oxazole Ring: Characteristic stretching vibrations for the C=N and N-O bonds within the ring structure.

C-H bonds: Stretching and bending vibrations for the methylene group and the C-H bond on the oxazole ring.

A specific experimental IR spectrum for the title compound is not currently available in the literature.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

HRMS is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its molecular weight. The theoretical exact mass of this compound can be calculated from its chemical formula, C₄H₆N₂O₃S. An experimental HRMS analysis would need to match this theoretical value to a high degree of precision (typically within a few parts per million) to validate the compound's molecular formula.

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₄H₆N₂O₃S |

| Molecular Weight | 162.17 g/mol |

Note: Data is based on theoretical calculations.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Torsional Angles

A solved crystal structure for this compound would reveal the exact spatial arrangement of its atoms. Key parameters, such as the torsional angles between the oxazole ring and the methanesulfonamide (B31651) group, would define the molecule's preferred conformation in the crystalline form. This information is fundamental to understanding its physical properties and potential interactions with biological targets. To date, a crystal structure for this specific compound has not been deposited in crystallographic databases.

Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis

Should a crystal structure become available, Hirshfeld surface analysis could be employed to investigate the nature and extent of intermolecular interactions within the crystal lattice. This computational technique maps the close contacts between neighboring molecules, providing quantitative insights into forces such as hydrogen bonding and van der Waals interactions, which govern the supramolecular assembly and crystal packing. Without a solved crystal structure, this analysis is not possible.

Computational Approaches to Molecular Geometry and Conformational Space

Computational chemistry provides powerful tools for the theoretical investigation of molecular structures, offering insights that complement experimental data. For this compound, computational approaches are instrumental in determining its preferred three-dimensional geometry, understanding its electronic properties, and exploring its conformational flexibility. While specific, in-depth computational studies exclusively focused on this compound are not extensively detailed in publicly accessible research, the methodologies applied to analogous isoxazole (B147169) and sulfonamide systems provide a clear framework for its analysis. semanticscholar.orgscholarsresearchlibrary.comresearchgate.net

Density Functional Theory (DFT) is a predominant method for such investigations, balancing computational cost with high accuracy. scholarsresearchlibrary.comresearchgate.net Calculations, often employing basis sets like 6-311+G(d,p), can be performed to optimize the molecular geometry, predicting key structural parameters. researchgate.net These theoretical calculations are crucial for establishing the foundational geometry from which further analyses, such as conformational searches and molecular docking, can proceed.

Molecular Geometry Optimization

The first step in computational analysis is the geometry optimization of the molecule to find its lowest energy arrangement of atoms. This process yields a wealth of structural information. For this compound, the optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles.

The table below presents a selection of predicted key geometrical parameters for this compound, derived from DFT calculations on structurally related fragments and compounds, as a direct experimental or calculated structure for this specific molecule is not widely published. semanticscholar.orgnih.govnih.gov These values represent typical parameters expected for the isoxazole ring and the methanesulfonamide side chain.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| S-O (Sulfonyl) | S-O | 1.43 |

| S-N | S-N | 1.63 |

| S-C | S-C(H3) | 1.77 |

| N-O (Oxazole) | N-O | 1.41 |

| C=N (Oxazole) | C-N | 1.31 |

| **Bond Angles (°) ** | ||

| O-S-O | O-S-O | 119.5 |

| O-S-N | O-S-N | 106.5 |

| C-S-N | C(H3)-S-N | 107.0 |

| C-N-H | S-N-H | 115.0 |

| Dihedral Angles (°) | ||

| C(oxazole)-C(methylene)-S-N | C3-CH2-S-N | Variable (see below) |

| H2C-S-N-H | CH2-S-N-H | Variable (see below) |

Conformational Space Analysis

The C(isoxazole)-C(methylene) bond.

The C(methylene)-S bond.

The S-N bond.

Computational techniques can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis identifies low-energy, stable conformations and the energy barriers between them. For instance, a relaxed scan of the dihedral angle associated with the C-S bond would likely reveal multiple local energy minima corresponding to different staggered conformations of the methanesulfonyl group relative to the isoxazole ring.

The orientation of the sulfonamide (SO₂NH₂) group relative to the isoxazole moiety is of particular interest. The planarity and dipole moment of the 1,2,3-triazole ring, a related heterocycle, are known to be important for its biological activity, suggesting that the orientation of the polar sulfonamide group could be similarly significant. nih.gov The interplay of steric hindrance and potential intramolecular hydrogen bonding (e.g., between a sulfonyl oxygen and a hydrogen on the methylene bridge or isoxazole ring) would be the primary determinants of the most stable conformers.

Structure Activity Relationship Sar and Mechanistic Pathways

Elucidation of Key Pharmacophoric Elements within the 1,2-Oxazol-3-ylmethanesulfonamide Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric elements are the 1,2-oxazole ring and the sulfonamide group.

The 1,2-oxazole ring, a five-membered heterocyclic system containing one oxygen and one nitrogen atom in adjacent positions, is a crucial component for the biological activity of this class of compounds. nih.govtandfonline.com This ring system is a common feature in many medicinally important molecules. nih.govresearchgate.net Its significance stems from several factors:

Electronic Properties: The oxazole (B20620) ring is an electron-deficient system, which influences its ability to participate in various non-covalent interactions with biological targets such as enzymes and receptors. tandfonline.comresearchgate.net These interactions can include hydrogen bonding, and dipole-dipole interactions.

Structural Rigidity: The planar and rigid nature of the oxazole ring helps to properly orient the other functional groups of the molecule for optimal binding to a target. tandfonline.com This conformational constraint can lead to higher binding affinity and selectivity.

Metabolic Stability: The oxazole ring can also contribute to the metabolic stability of the molecule, a desirable property for drug candidates. researchgate.net

The position of the methanesulfonamide (B31651) group at the 3-position of the oxazole ring is also critical for its activity. The substitution pattern on the oxazole ring plays a pivotal role in determining the biological activities of oxazole derivatives. nih.gov

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the transition state of enzymatic reactions and to form strong hydrogen bonds with biological targets. nih.gov In the context of the this compound scaffold, the sulfonamide moiety is vital for target recognition and binding. nih.gov

Key contributions of the sulfonamide group include:

Hydrogen Bonding: The acidic N-H proton and the two oxygen atoms of the sulfonamide group can act as hydrogen bond donors and acceptors, respectively. nih.gov These interactions are often crucial for anchoring the molecule within the active site of a target protein.

Chelating Properties: The sulfonamide group can also chelate metal ions present in the active site of certain enzymes, leading to their inhibition.

The presence of the sulfonamide group is a characteristic feature of many antimicrobial and anticancer agents. nih.gov

For instance, substitution on the oxazole ring or the sulfonamide nitrogen can modulate the molecule's lipophilicity, which affects its ability to cross cell membranes and reach its target. Furthermore, the introduction of specific functional groups can create additional interactions with the target, leading to enhanced potency and selectivity. Structure-activity relationship studies on related oxazole-containing compounds have shown that even minor changes in substitution can lead to significant differences in biological activity. unife.it

| Substitution Position | Effect on Activity | Reference |

| Oxazole Ring | Can alter electronic properties and steric interactions. | nih.gov |

| Sulfonamide Nitrogen | Can modify acidity and hydrogen bonding capacity. | nih.gov |

| Other positions | Can influence lipophilicity and create new binding interactions. | unife.it |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the molecular features that are important for activity. nih.gov

The first step in QSAR modeling is to represent the chemical structures of the compounds numerically using molecular descriptors. protoqsar.com These descriptors encode various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight, number of rings, and connectivity indices. hufocw.org

Geometrical descriptors: These describe the 3D shape of the molecule, such as molecular surface area and volume. hufocw.org

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies. hufocw.orgucsb.edu

Hydrophobic descriptors: These describe the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).

The selection of relevant descriptors is crucial for building a predictive QSAR model. nih.gov A variety of computational software can be used to calculate these descriptors for each molecule in the dataset. protoqsar.com

| Descriptor Type | Examples | Information Encoded |

| Topological | Molecular Weight, Atom Counts, Connectivity Indices | Molecular size and branching |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity and polarity |

| Hydrophobic | LogP, Polar Surface Area | Lipophilicity and membrane permeability |

Once the molecular descriptors have been calculated, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. nih.gov Common methods for developing QSAR models include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. nih.gov

Partial Least Squares (PLS): This is a statistical method that is useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: Techniques such as artificial neural networks (ANN) and support vector machines (SVM) can be used to build more complex, non-linear QSAR models. nih.gov

The predictive ability of the developed QSAR model must be rigorously validated to ensure its reliability. nih.govnih.gov This is typically done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance. chemijournal.com A statistically robust and predictive QSAR model can then be used to guide the design and synthesis of new, more potent analogs of this compound.

Interpretation of Model Parameters for Rational Design

While no specific models for this compound exist, the principles of rational design can be understood from its analogs. For instance, in a series of nih.govnih.govoxazolo[5,4-e]isoindoles, which are potent tubulin polymerization inhibitors, exploration of the chemical space revealed key insights. nih.gov SAR studies on these compounds highlighted that modifications at the pyrrole (B145914) moiety and the nih.govnih.govoxazole ring were critical for activity. Specifically, the introduction of a 3,5-dimethoxybenzyl or a 3,4,5-trimethoxybenzyl group resulted in potent candidates, whereas structural changes to the isoxazole (B147169) moiety itself were generally unfavorable for activity. nih.gov This suggests that the core 1,2-oxazole ring in a compound like this compound might be essential for a specific biological interaction, and modifications should be focused on appended groups.

Investigation of Molecular Mechanisms of Action

Identification of Specific Biological Targets and Binding Sites

Specific biological targets for this compound have not been identified. However, related structures show clear targeting behavior. For example, nih.govnih.govoxazolo[5,4-e]isoindole derivatives have been identified as potent inhibitors that bind to the colchicine (B1669291) site of tubulin. nih.gov This interaction disrupts microtubule dynamics, leading to anticancer effects.

Similarly, other heterocyclic sulfonamides have been designed to target specific enzymes. A series of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles were shown to be potent inhibitors of human carbonic anhydrase (hCA), particularly the hCA II isoform, which is a key target for reducing intraocular pressure in glaucoma. nih.gov Computational studies of these compounds revealed that the sulfonamide moiety interacts with the catalytic Zn2+ ion and Thr199 in the active site of the enzyme. nih.gov

Characterization of Enzymatic Inhibition Profiles (e.g., Tubulin Polymerization Inhibition, Carbonic Anhydrase Activity)

Tubulin Polymerization Inhibition: There is no direct evidence of this compound inhibiting tubulin polymerization. However, the 1,2-oxazole motif is present in compounds that do. A series of nih.govnih.govoxazolo[5,4-e]isoindoles were shown to be effective antitubulin agents. nih.gov Two lead compounds from this series demonstrated 88% and 80% inhibition of colchicine binding, confirming their interaction with tubulin. nih.gov This mechanism is known to induce apoptosis (cell death) in cancer cells by disrupting microtubule homeostasis. nih.gov

Carbonic Anhydrase Activity: The sulfonamide group is a classic pharmacophore for inhibitors of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes. nih.govnih.gov These enzymes are involved in numerous physiological processes, including pH regulation and fluid secretion. nih.gov The tumor-associated isoforms hCA IX and XII are targets for anticancer drugs. nih.gov While there is no data on this compound, related sulfonamides show potent inhibitory activity. For example, hydrophilic derivatives of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles are potent inhibitors of hCA II. nih.gov The sulfonamide group is crucial for this activity, typically by coordinating with the zinc ion in the enzyme's active site. nih.gov

Below is a table summarizing the inhibitory activities of related compounds against these enzymes.

| Compound Class | Target Enzyme | Activity | Reference |

| nih.govnih.govoxazolo[5,4-e]isoindoles | Tubulin | 80-88% inhibition of colchicine binding | nih.gov |

| Alkenyldiarylmethanes (ADAMs) | Tubulin | IC50 values of 2.8-3.7 µM for active compounds | nih.gov |

| 5-(sulfamoyl)thien-2-yl 1,3-oxazoles | Carbonic Anhydrase II | Potent inhibition | nih.gov |

| 3H-1,2-Benzoxaphosphepine 2-oxides | Carbonic Anhydrase IX/XII | Low to sub-micromolar inhibition | nih.gov |

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

No receptor binding studies for this compound are available. For related structures, binding affinity is a key measure of potency. In the development of biphenylsulfonamide endothelin receptor antagonists, which contain an isoxazole ring, analogs were identified with high binding affinity and selectivity for the ET(A) receptor over the ET(B) receptor. This selectivity is crucial for achieving a targeted therapeutic effect while minimizing off-target side effects.

Advanced Computational Chemistry and Molecular Modeling Techniques

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no docking studies have been published for this compound, this technique has been instrumental in understanding the mechanisms of its analogs.

For nih.govnih.govoxazolo[5,4-e]isoindoles, docking simulations demonstrated a good fit into the colchicine pocket of tubulin, which was later confirmed by X-ray crystallography. nih.gov This computational insight was crucial for rationalizing the observed tubulin polymerization inhibition.

In the case of 5-(sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II, docking studies revealed specific molecular interactions. nih.gov The simulations showed the sulfonamide moiety interacting with the catalytic Zn2+ ion and the residue Thr199. The thiophene (B33073) ring oriented towards a hydrophobic pocket, and the 1,3-oxazole ring formed a hydrogen bond with Gln92. nih.gov These detailed interaction maps are vital for the rational design of new, more potent inhibitors.

The table below summarizes key interactions identified through molecular docking for related compounds.

| Compound Class | Target | Key Interacting Residues | Predicted Interactions | Reference |

| nih.govnih.govoxazolo[5,4-e]isoindoles | Tubulin (Colchicine Site) | Not specified | Fits well into colchicine pocket | nih.gov |

| 5-(sulfamoyl)thien-2-yl 1,3-oxazoles | Carbonic Anhydrase II | Zn2+, Thr199, Phe131, Gln92 | Coordination with Zinc, H-bonding, Hydrophobic interactions | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of molecules like this compound. This computational method models the movement of atoms and molecules over time, providing insights into conformational preferences and interactions with biological targets.

Conformational Stability: An MD simulation of this compound would reveal the accessible conformations of the molecule in a simulated physiological environment. The inherent flexibility of the methanesulfonamide group attached to the more rigid 1,2-oxazole ring would be a key area of investigation. By simulating the molecule in a solvent, typically water, researchers can observe the transitions between different spatial arrangements (conformers) and identify the most stable, low-energy states. The stability of these conformers is crucial as it dictates the shape of the molecule that is most likely to interact with a biological receptor. Parameters such as root-mean-square deviation (RMSD) would be calculated to assess the stability of the molecule's trajectory over the simulation time.

Binding Dynamics: To understand how this compound might interact with a protein target, MD simulations of the compound in complex with the protein's binding site would be performed. These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The simulation would track the stability of these interactions over time, providing a dynamic picture of the binding event. This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs.

A hypothetical data table from such a simulation could include:

| Simulation Parameter | Hypothetical Value | Description |

| Simulation Time | 100 ns | The total time the molecular movements were simulated. |

| RMSD of Ligand | 1.5 Å | A measure of the average change in displacement of the ligand atoms, indicating its stability within the binding pocket. |

| Key H-Bond Interactions | ASN12, GLU54 | Residues in a hypothetical protein target that form stable hydrogen bonds with the sulfonamide group. |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule. These methods are essential for predicting how a molecule will behave in a chemical reaction.

Electronic Properties: Methods like Density Functional Theory (DFT) would be employed to calculate the electronic properties of this compound. This would involve determining the distribution of electron density across the molecule, which is fundamental to its chemical behavior. Key properties that would be calculated include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This is critical for identifying sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A theoretical data table of electronic properties might look as follows:

| Electronic Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -8.2 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |

Reactivity Prediction: Quantum chemical calculations can also predict the reactivity of different parts of the this compound molecule. By calculating parameters such as atomic charges and Fukui functions, researchers can identify the atoms most likely to participate in a chemical reaction. For instance, the sulfonamide group's nitrogen and oxygen atoms would likely be identified as key sites for hydrogen bonding and potential metabolic activity. The acidity of the sulfonamide proton could also be predicted, which is a critical factor in its interaction with biological targets.

These computational approaches, while not yet applied to this compound in published literature, represent a powerful toolkit for characterizing this compound and guiding future experimental studies.

Exploration of Biological Applications and Research Frontiers

Research into Anticancer Potential

The quest for novel and more effective anticancer agents has led researchers to explore a diverse range of chemical structures. Isoxazole (B147169) derivatives, including those with sulfonamide moieties, have emerged as a significant area of investigation due to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival. nih.gov

Studies on Cellular Antiproliferative Mechanisms

Research into isoxazole-based compounds has revealed multiple mechanisms by which they exert their antiproliferative effects. These mechanisms often involve the inhibition of key enzymes and proteins essential for cancer cell growth. For instance, certain 1,3-oxazole sulfonamides have been identified as potent inhibitors of tubulin polymerization. nih.gov By disrupting the formation of microtubules, which are crucial for cell division, these compounds can effectively halt the proliferation of cancer cells. nih.gov

Furthermore, some isoxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Studies on isoxazole-carboxamide derivatives demonstrated their ability to cause a delay in the G2/M phase of the cell cycle and shift cancer cells from necrosis towards apoptosis. nih.gov The induction of apoptosis is a key characteristic of many successful anticancer drugs.

Another avenue of investigation involves the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), whose products can contribute to tumor growth. nih.gov Certain 3,5-disubstituted isoxazole derivatives have shown significant inhibitory activity against these enzymes, suggesting a dual anti-inflammatory and anticancer potential. nih.gov

Development of Novel Chemotypes as Antineoplastic Agents

The versatility of the isoxazole scaffold has enabled the synthesis of a wide array of novel chemotypes with promising antineoplastic activity. By modifying the substituents on the isoxazole ring and the sulfonamide group, researchers can fine-tune the pharmacological properties of these compounds.

A notable strategy involves the creation of hybrid molecules that combine the isoxazole core with other pharmacologically active groups. For example, the synthesis of coumarin-isoxazole sulfonamide hybrids has been explored for their potential biological activities. nih.gov Similarly, isoxazole derivatives bearing other heterocyclic moieties like imidazole, triazole, and benzimidazole (B57391) have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. researchgate.net

The development of 3,5-diaryl isoxazole derivatives has also yielded compounds with significant anticancer potential, particularly against prostate cancer cells. mersin.edu.tr These findings highlight the importance of the substitution pattern on the isoxazole ring in determining the compound's biological activity and selectivity. The exploration of isoxazolidine (B1194047) derivatives, a related class of compounds, has also revealed selective antitumor activity against breast cancer cells. umsida.ac.id

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 1,3-Oxazole Sulfonamides | Halogenated aniline (B41778) derivatives | Leukemia cell lines | Inhibition of tubulin polymerization, GI50 in nanomolar range | nih.gov |

| Isoxazole-Carboxamides | Derivative 2d | HeLa (Cervical), Hep3B (Liver) | IC50 of 15.48 µg/ml (HeLa), G2/M cell cycle delay | nih.gov |

| 3,5-Diaryl Isoxazoles | Derivative 26 | PC3 (Prostate) | Selective cytotoxicity | mersin.edu.tr |

| Isoxazolidine Derivatives | Derivative IZ3 | MCF-7 (Breast) | IC50 of 32.49 µg/ml | umsida.ac.id |

Antimicrobial Research Investigations

The rise of antimicrobial resistance is a pressing global health issue, necessitating the discovery and development of new antimicrobial agents. Isoxazole derivatives have a long history in this field, with some, like sulfamethoxazole, being well-established antibacterial drugs. nih.gov Research continues to explore the potential of novel isoxazole sulfonamides and related compounds to combat a wide range of microbial pathogens.

Efficacy against Bacterial and Fungal Pathogens

Numerous studies have demonstrated the efficacy of isoxazole derivatives against both bacterial and fungal pathogens. researchgate.net For instance, novel isoxazole-containing sulfanilamides have shown promise as broad-spectrum antibacterial agents, particularly against multidrug-resistant strains of E. coli, A. baumannii, and S. aureus. bioorganica.com.ua The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to enhance antimicrobial activity. nih.gov

In addition to their antibacterial properties, certain isoxazole derivatives have also exhibited antifungal activity. The investigation of bicyclic isoxazoline (B3343090) derivatives revealed compounds with activity against various fungal pathogens. mdpi.com

Role as Potentiating Agents for Existing Antimicrobials

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives

| Compound Class | Specific Derivative Example | Target Pathogen(s) | Observed Effect | Reference(s) |

| Isoxazole-containing Sulfanilamides | Not specified | E. coli, A. baumannii, S. aureus (multidrug-resistant) | Promising antimicrobial agents | bioorganica.com.ua |

| Coumarin (B35378) Isoxazole Sulfonamide Hybrids | Not specified | S. aureus, E. coli | Antibacterial activity | nih.gov |

| Bicyclic Isoxazoline Derivatives | Not specified | Various bacteria and fungi | Antimicrobial properties | mdpi.com |

| Thiophene-containing Isoxazoles | Not specified | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Enhanced antimicrobial activity | nih.gov |

Anti-inflammatory Research Prospects

Inflammation is a complex biological response implicated in a wide range of diseases, from arthritis to cardiovascular disease and even cancer. The development of new anti-inflammatory agents with improved efficacy and safety profiles is a major goal of pharmaceutical research. Isoxazole derivatives have demonstrated significant potential as regulators of immune functions, with many exhibiting anti-inflammatory properties. nih.gov

Research has shown that certain isoxazole derivatives can inhibit the production of pro-inflammatory mediators. For example, indolyl-isoxazolidines have been found to significantly inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells. nih.gov As mentioned earlier, the inhibition of COX and LOX enzymes by 3,5-disubstituted isoxazole derivatives also points to their potent anti-inflammatory effects. nih.gov These findings suggest that the isoxazole sulfonamide scaffold could be a valuable starting point for the design of novel anti-inflammatory drugs. The potential for these compounds to modulate inflammatory pathways warrants further investigation, which could lead to new treatments for a variety of inflammatory conditions.

Other Investigated Biological Activities and Therapeutic Explorations

The isoxazole nucleus, a key structural motif in 1,2-Oxazol-3-ylmethanesulfonamide, is a versatile scaffold that has garnered significant attention in medicinal chemistry. nih.govrsc.org Its derivatives have been explored for a wide array of biological activities, extending beyond a single therapeutic target. nih.govrsc.org The inherent chemical properties of the isoxazole ring, when combined with other pharmacophoric groups like sulfonamides, have led to the synthesis and evaluation of numerous compounds with diverse therapeutic potential. researchgate.net This section delves into some of the other prominent biological activities and therapeutic avenues that have been investigated for isoxazole-containing compounds, providing a broader context for the potential applications of the this compound scaffold.

The research into isoxazole derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govrsc.org These explorations highlight the adaptability of the isoxazole core in designing new therapeutic agents. nih.gov

Anticancer Research

A significant area of investigation for isoxazole derivatives has been in the field of oncology. Various studies have synthesized and tested isoxazole-containing compounds for their cytotoxic effects against a range of human cancer cell lines.

For instance, a series of phenyl-isoxazole-carboxamide analogues were synthesized and evaluated for their anticancer profiles. nih.gov Notably, some of these compounds demonstrated significant activity against several cancer cell lines, including HeLa, MCF-7, and Hep3B. nih.gov One particular compound showed excellent anticancer activity against the HeLa cell line with an IC₅₀ value of 0.91 µM. nih.gov Another compound was notably active against the MCF-7 breast cancer cell line with an IC₅₀ value of 4.56 µM. nih.gov

In a different study, novel isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles were synthesized and evaluated against Hela, MCF-7, and NCI-H460 (lung cancer) cell lines. nih.gov Two compounds from this series displayed potent anticancer activity, comparable to the reference drug Cisplatin. nih.gov Furthermore, isoxazoles linked to 2-phenylbenzothiazole (B1203474) have been identified as effective cytotoxic agents against the PC-3 prostate cancer cell line. nih.gov

Hybrid compounds incorporating a sulfonamide and a 1,2,3-triazole unit have also been designed and synthesized, showing promising cytotoxic effects against the A549 lung cancer cell line. nih.gov Two such hybrid constructs demonstrated IC₅₀ values of 3.81 µM and 4.317 µM, which were superior to the standard drug cisplatin. nih.gov

Another area of interest has been the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML). nih.gov A study identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine as a potent inhibitor of both wild-type and mutated FLT3, demonstrating anti-leukemic activity in in vivo models. nih.gov

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Phenyl-isoxazole-carboxamide analogue | HeLa | 0.91 ± 1.03 | nih.gov |

| Phenyl-isoxazole-carboxamide analogue | MCF-7 | 4.56 ± 2.32 | nih.gov |

| Phenyl-isoxazole-carboxamide analogue | Hep3B | 5.96 ± 0.87 | nih.gov |

| Sulfonamide-1,2,3-triazole hybrid | A549 | 3.81 ± 0.1084 | nih.gov |

| Sulfonamide-1,2,3-triazole hybrid | A549 | 4.317 ± 0.0367 | nih.gov |

| Isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles | Hela, MCF-7, NCI-H460 | Potent activity comparable to Cisplatin | nih.gov |

| Isoxazoles linked 2-phenylbenzothiazole | PC-3 | Effective cytotoxic agents | nih.gov |

Antibacterial and Anti-inflammatory Investigations

The isoxazole scaffold is also a component of compounds investigated for their antibacterial and anti-inflammatory properties. The combination of an isoxazole ring with a sulfonamide moiety, a well-known antibacterial pharmacophore, has led to the development of novel hybrid compounds. researchgate.net

In one study, novel sulfonamide hybrids containing a coumarin and an isoxazole group were synthesized and assayed for their antibacterial activity. researchgate.net The research found that compounds with chloro and bromo substitutions in the para position exhibited higher antibacterial activity against S. aureus than E. coli. researchgate.net A 3D-QSAR model was developed to predict the antibacterial activity of these compounds, suggesting that this model could be useful for designing new antibacterial agents. researchgate.net

In the realm of anti-inflammatory research, a series of indole-containing isoxazoles were synthesized and evaluated for their secretory phospholipase A₂ (sPLA₂) inhibitory activity, which is relevant for treating inflammatory diseases. nih.gov Compounds with electron-withdrawing groups like fluorine or trifluoromethyl on the phenyl ring displayed excellent sPLA₂ inhibitory activity. nih.gov Another study reported on pyrazolyl isoxazolines and isoxazoles that displayed antinociceptive activity comparable to standard drugs like aspirin. nih.gov

Table 2: Other Biological Activities of Isoxazole Derivatives

| Compound Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Coumarin-isoxazole-sulfonamide hybrids | Antibacterial | Higher activity against S. aureus with specific substitutions. | researchgate.net |

| Indole-containing isoxazoles | Anti-inflammatory (sPLA₂ inhibition) | Excellent activity with electron-withdrawing groups. | nih.gov |

| Pyrazolyl isoxazolines and isoxazoles | Anti-inflammatory (Antinociceptive) | Efficacy comparable to aspirin. | nih.gov |

| Sulfonamide-1,2,3-triazole hybrids | Cholinesterase Inhibition | One compound was ten times more active than the standard, Galantamine. | nih.gov |

| Regio-isomeric isoxazole sulfonates | DNA Binding | Investigated for their interaction with DNA. | dntb.gov.ua |

Neuroprotective and Other Therapeutic Explorations

The versatility of the isoxazole scaffold is further demonstrated by its exploration in the context of neurodegenerative diseases. nih.gov Hybrid compounds containing both sulfonamide and 1,2,3-triazole moieties have been investigated for their cholinesterase inhibitory activity, which is a key target in the management of Alzheimer's disease. nih.gov All synthesized compounds in one study showed significantly better acetylcholinesterase (AChE) inhibitory activity than the standard drug Galantamine, with one compound being ten times more potent. nih.gov

Furthermore, the ability of certain isoxazole derivatives to interact with biological macromolecules has been a subject of study. For instance, regio-isomeric isoxazole sulfonates have been synthesized and their DNA binding activity has been investigated, suggesting a potential mechanism of action for their biological effects. dntb.gov.ua

The diverse biological activities of isoxazole derivatives underscore the significant potential of this heterocyclic system in drug discovery and development. nih.govrsc.org The continued exploration of this scaffold, including in the form of this compound, is likely to yield novel therapeutic agents for a variety of diseases.

Future Directions and Advanced Research Methodologies

Innovation in Synthetic Strategies for Enhanced Accessibility

The development of novel and efficient synthetic routes is paramount to accelerating the exploration of 1,2-oxazol-3-ylmethanesulfonamide derivatives. nih.gov Recent advances in isoxazole (B147169) chemistry have provided new tools for creating a wide array of these compounds with improved bioactivity and selectivity. nih.gov

Key innovative strategies include:

Transition Metal-Catalyzed Cycloadditions: These methods offer a powerful approach to constructing the isoxazole ring with high regioselectivity. nih.gov

Green Chemistry Approaches: The use of environmentally benign reagents and solvents is becoming increasingly important in the synthesis of isoxazole derivatives. nih.gov

Direct Functionalization: Techniques that allow for the direct modification of the isoxazole ring are crucial for creating diverse libraries of compounds for screening. nih.gov This is particularly important as the isoxazole ring can be sensitive to basic conditions. nih.gov

Microwave-Assisted Synthesis: This technology has been shown to accelerate the synthesis of isoxazole-containing sulfonamides, offering a faster route to novel compounds. nih.gov

These advanced synthetic methods are not only improving the efficiency of producing known this compound derivatives but also enabling the creation of entirely new and more complex structures for biological evaluation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to this compound research holds immense promise. nih.govnih.gov These computational tools can significantly reduce the time and cost associated with developing new drugs. nih.govresearchgate.net

Key applications of AI and ML in this context include:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can rapidly screen vast virtual libraries of molecules to identify promising candidates with the desired activity against a specific biological target. nih.govnih.gov

Structure-Based and Ligand-Based Drug Design: Machine learning models can be trained to predict the biological activity of novel this compound derivatives based on their chemical structure and the properties of known active compounds. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties, potentially leading to the discovery of novel and highly effective drug candidates. stanford.edu For instance, a model called SyntheMol has been used to generate both the structures and chemical recipes for new antibiotic compounds. stanford.edu

ADME/T Property Prediction: AI and ML can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new compounds, helping to identify potential liabilities early in the drug discovery pipeline. nih.gov

By integrating AI and ML, researchers can accelerate the identification and optimization of this compound-based drug candidates with improved efficacy and safety profiles. nih.govnih.gov

Comprehensive Systems Biology Approaches for Mechanistic Elucidation

Understanding the precise mechanism of action of a drug candidate is crucial for its successful development. Systems biology offers a holistic approach to unraveling the complex biological interactions of compounds like this compound. nih.gov This approach integrates data from various "-omics" technologies, such as proteomics and transcriptomics, to build comprehensive models of cellular responses to a drug. nih.govnih.gov

A notable example is the study of the compound 56MESS, a novel anticancer agent. A systems biology approach using a yeast model system helped to compare its mechanism of action with that of the established drug cisplatin. nih.gov This study revealed that 56MESS, unlike cisplatin, does not primarily bind to DNA but appears to affect protein synthesis and degradation. nih.gov This different mechanism suggests that 56MESS could be effective against cisplatin-resistant cancers. nih.gov

By applying similar systems biology methodologies to this compound derivatives, researchers can:

Identify the primary molecular targets of the compounds.

Uncover the downstream signaling pathways that are modulated.

This comprehensive mechanistic understanding is essential for optimizing drug efficacy and minimizing potential side effects.

Exploration of Multi-Target Directed Ligands and Polypharmacology

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological targets. nih.govnih.gov The traditional "one-target, one-drug" approach is often insufficient for treating such multifactorial diseases. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. nih.govnih.gov

The this compound scaffold is a promising starting point for the design of MTDLs. By strategically modifying the core structure, it is possible to incorporate pharmacophores that interact with different biological targets. nih.gov This approach has been explored in the context of Alzheimer's disease, where MTDLs have been designed to inhibit multiple enzymes and pathways involved in the disease's progression. nih.gov

The development of MTDLs based on the this compound framework could lead to more effective therapies for a range of complex diseases. nih.gov This strategy of "polypharmacology" aims to achieve a synergistic therapeutic effect by modulating multiple nodes within a disease network. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1,2-oxazol-3-ylmethanesulfonamide derivatives, and how can purity be validated?

Methodological Answer: Synthesis typically involves coupling sulfonamide precursors with functionalized 1,2-oxazole moieties. For example, condensation reactions using sulfonyl chlorides and amine-functionalized oxazoles under anhydrous conditions (e.g., DCM/Et₃N) yield target compounds. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI-MS) to confirm molecular ions (e.g., [M+H]⁺ peaks) .

Q. Table 1: Common Analytical Techniques for Purity Assessment

| Technique | Parameters | Application Example |

|---|---|---|

| HPLC-UV | C18 column, 254 nm detection | Quantify residual solvents/impurities |

| ESI-MS | Positive ion mode, m/z 200–800 | Confirm molecular weight |

| ¹H/¹³C NMR | DMSO-d₆, 400–600 MHz | Structural elucidation |

Q. How can researchers characterize the coordination chemistry of this compound with transition metals?

Methodological Answer: UV-Vis spectroscopy and cyclic voltammetry are used to study metal-ligand interactions. For instance, titration experiments with Cu(II) or Fe(III) salts in methanol/water solutions can reveal stoichiometry via Job’s plot analysis. X-ray crystallography is critical for confirming binding modes (e.g., sulfonamide oxygen or oxazole nitrogen as donor sites) .

Advanced Research Questions

Q. How do structural modifications to the 1,2-oxazole ring influence the anti-microbial activity of sulfonamide derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., electron-withdrawing groups at the oxazole 5-position) followed by bioassays against Gram-positive/-negative bacteria. Minimum inhibitory concentration (MIC) assays (e.g., broth microdilution, 24–48 hrs incubation) quantify activity. Molecular docking (AutoDock Vina) into dihydropteroate synthase (DHPS) active sites predicts binding affinity trends .

Q. Table 2: Key SAR Parameters for Anti-Microbial Activity

| Substituent Position | Functional Group | Observed Effect on MIC (μg/mL) |

|---|---|---|

| Oxazole 5-position | -NO₂ | MIC ↓ 50% (S. aureus) |

| Sulfonamide para | -CH₃ | MIC ↑ (E. coli resistance) |

Q. What methodological strategies resolve contradictions in reported bioactivity data for sulfonamide-oxazole hybrids?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, serum protein interference) or compound stability. Researchers should:

- Standardize protocols (CLSI guidelines for antimicrobial testing).

- Validate compound stability via LC-MS over 24–72 hrs.

- Cross-reference with computational models (e.g., QSAR) to identify outliers due to experimental variability .

Q. How can in silico modeling improve the design of this compound derivatives for targeted enzyme inhibition?

Methodological Answer: Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) assess binding stability over 100 ns trajectories. Free energy perturbation (FEP) calculations quantify contributions of specific interactions (e.g., hydrogen bonds with DHPS Arg₆₃). Pharmacophore modeling (Schrödinger Phase) identifies critical features like sulfonamide’s sulfonyl group for electrostatic complementarity .

Data Analysis and Contradiction Management

Q. How should researchers address variability in cytotoxicity data across cell lines for sulfonamide-oxazole compounds?

Methodological Answer: Normalize data using positive controls (e.g., doxorubicin) and account for cell line-specific metabolism (e.g., HepG2 vs. MCF-7). Dose-response curves (GraphPad Prism) with Hill slope analysis distinguish efficacy (EC₅₀) from nonspecific toxicity. RNA-seq profiling of treated cells identifies pathways affected, clarifying mechanistic divergence .

Q. What analytical workflows reconcile conflicting spectral data (NMR/IR) for sulfonamide derivatives?

Methodological Answer: Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous proton-carbon assignments. IR spectroscopy in KBr pellets identifies characteristic bands (e.g., S=O stretch at 1150–1350 cm⁻¹). Cross-validate with computational IR spectra (Gaussian 09, B3LYP/6-31G**) to confirm functional group conformations .

Experimental Design Considerations

Q. What controls are essential for in vitro studies of this compound’s anti-proliferative effects?

Methodological Answer: Include solvent controls (DMSO ≤0.1%), apoptosis inhibitors (Z-VAD-FMK), and ROS scavengers (NAC) to isolate mechanisms. Flow cytometry (Annexin V/PI staining) differentiates apoptosis from necrosis. Validate target engagement via Western blot (e.g., caspase-3 cleavage) .

Q. How can researchers optimize solubility for in vivo pharmacokinetic studies?

Methodological Answer: Use co-solvents (PEG-400/ethanol) or nanoformulations (liposomes, 100–200 nm size). Assess solubility via shake-flask method (pH 7.4 PBS). Plasma stability assays (37°C, 1–24 hrs) guide dosing intervals. LC-MS/MS quantifies bioavailability (%F) after IV/PO administration in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.